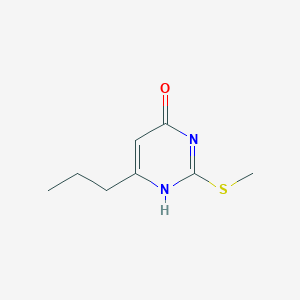

2-(Methylthio)-6-propylpyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylthio)-6-propylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylthio group at position 2, a propyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which can then be further functionalized to introduce the propyl group . The reaction conditions often involve the use of methyl iodide under basic conditions at room temperature, followed by further reactions to introduce the propyl group.

Industrial Production Methods

Industrial production of 2-(Methylthio)-6-propylpyrimidin-4-ol may involve large-scale synthesis starting from commercially available precursors such as 2-thiouracil. The process typically includes methylation, followed by alkylation to introduce the propyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylthio)-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group.

Substitution: The hydroxyl group at position 4 can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-methylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Potential

The compound has shown promise in several pharmacological studies:

- Neuroprotective Effects : Research indicates that 2-(Methylthio)-6-propylpyrimidin-4-ol may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate neurotrophic factors and signaling pathways associated with neuronal survival and function .

- Antioxidant Activity : The compound has been investigated for its antioxidant capabilities, which could play a role in protecting cells from oxidative stress, a contributing factor in various diseases .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

- In Vivo Studies : Animal models have been used to assess the neuroprotective effects of this compound. For instance, studies demonstrated that administration of the compound resulted in reduced neuronal damage following induced traumatic brain injury, suggesting its potential application in clinical settings .

- In Vitro Studies : Cell culture experiments have shown that this compound can enhance cell viability under oxidative stress conditions, indicating its protective role against cellular damage .

Mécanisme D'action

The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as DNA synthesis or protein modification.

Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

Interfering with Metabolic Pathways: The compound can disrupt metabolic pathways, leading to altered cellular functions

Comparaison Avec Des Composés Similaires

2-(Methylthio)-6-propylpyrimidin-4-ol can be compared with other pyrimidine derivatives:

2-Methylthio-4-pyrimidinone: Similar structure but lacks the propyl group.

2-Propyl-4-pyrimidinol: Similar structure but lacks the methylthio group.

2-(Methylthio)-6-methylpyrimidin-4-ol: Similar structure but has a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

2-(Methylthio)-6-propylpyrimidin-4-ol (CAS No. 5751-17-7) is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a methylthio group at the second position and a propyl group at the sixth position of the pyrimidine ring, which may influence its interaction with various biological targets.

- Molecular Formula : C₈H₁₁N₃OS

- Molecular Weight : 182.24 g/mol

Structural Characteristics

The unique substitutions in this compound can lead to diverse biological activities. Its structural analogs, such as 2-(Methylthio)pyrimidin-4-ol and 6-Methylthiopyrimidin-4-ol, exhibit different biological profiles due to variations in their chemical structure.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound may possess antimicrobial properties. For instance, derivatives of pyrimidines have shown activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, related compounds have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators, making these compounds candidates for further investigation in inflammatory diseases.

| Compound | IC₅₀ (μmol) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 0.04 ± 0.02 | COX-2 |

3. Plant Growth Regulation

The interactions of this compound with plant growth regulators indicate its potential role in agriculture. Studies have suggested that this compound can influence growth pathways, possibly enhancing plant resistance to stressors or pathogens.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve interactions with specific enzymes and receptors involved in metabolic pathways relevant to both human health and plant biology.

Case Study 1: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of pyrimidine derivatives found that certain compounds exhibited significant inhibition of COX enzymes in both in vitro and in vivo models. For instance, derivatives with electron-releasing substituents showed enhanced activity compared to standard treatments .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing novel pyrimidine derivatives for antimicrobial testing against resistant strains of bacteria. The findings indicated that specific structural modifications could enhance antimicrobial efficacy, highlighting the importance of chemical structure in biological activity .

Propriétés

IUPAC Name |

2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICULGBASIPYTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352588 |

Source

|

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-17-7 |

Source

|

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.